2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene
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Overview
Description
2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene is an organic compound that features a bromine atom, a fluorophenyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene involves its interaction with specific molecular targets. The bromine and fluorophenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-fluorophenyl)ethanone: Similar structure but lacks the methoxy group.
4-Bromo-1-(4-fluorophenyl)benzene: Similar structure but lacks the ethyl and methoxy groups.
Uniqueness
2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene is unique due to the presence of both the methoxy and ethyl groups, which can influence its chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
2-bromo-4-[1-(4-fluorophenyl)ethyl]-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO/c1-10(11-3-6-13(17)7-4-11)12-5-8-15(18-2)14(16)9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADXUQWAXXUDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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